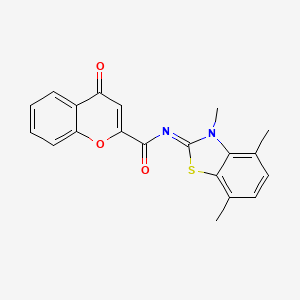

4-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide

CAS No.: 868369-69-1

Cat. No.: VC7733461

Molecular Formula: C20H16N2O3S

Molecular Weight: 364.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868369-69-1 |

|---|---|

| Molecular Formula | C20H16N2O3S |

| Molecular Weight | 364.42 |

| IUPAC Name | 4-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide |

| Standard InChI | InChI=1S/C20H16N2O3S/c1-11-8-9-12(2)18-17(11)22(3)20(26-18)21-19(24)16-10-14(23)13-6-4-5-7-15(13)25-16/h4-10H,1-3H3 |

| Standard InChI Key | YWZFARUOGIUABH-MRCUWXFGSA-N |

| SMILES | CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)N2C |

Introduction

Synthesis

The synthesis of this compound typically involves:

-

Starting Materials:

-

Chromene derivatives (e.g., 4-hydroxycoumarin or similar analogs).

-

Benzothiazole derivatives with methyl substitutions.

-

-

Reaction Pathway:

-

Condensation of the chromene carboxylic acid or its activated derivative with the benzothiazole amine under dehydrating conditions.

-

Catalysts like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) may be used to facilitate amide bond formation.

-

-

Purification:

-

Recrystallization or chromatographic methods are employed to purify the product.

-

Pharmacological Activity

Compounds with similar structures are known for their diverse bioactivities:

-

Antimicrobial: Benzothiazole derivatives often exhibit antibacterial and antifungal properties.

-

Anticancer: Coumarins are studied for their cytotoxic effects against various cancer cell lines.

-

Antioxidant: The conjugated structure may scavenge free radicals.

Enzyme Inhibition

Amide-linked heterocycles are explored as inhibitors for enzymes like:

-

Tyrosinase (involved in melanin production).

-

Acetylcholinesterase (relevant in neurodegenerative diseases).

Research Findings

Although no direct studies on this specific compound were found in the provided sources, related compounds suggest promising avenues for exploration:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume